molecular formula C11H12O2 B13191635 4-(2-Methylphenyl)oxolan-3-one

4-(2-Methylphenyl)oxolan-3-one

Cat. No.: B13191635
M. Wt: 176.21 g/mol
InChI Key: DJTRHASVDJKWGE-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)oxolan-3-one is an organic compound with the molecular formula C11H12O2 It is a cyclic ether with a phenyl group substituted at the second position of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylphenylacetic acid with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the oxolane ring. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)oxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated oxolane derivatives.

    Substitution: Nitro or halogen-substituted phenyl derivatives.

Scientific Research Applications

4-(2-Methylphenyl)oxolan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)oxolan-3-one involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Oxolane (Tetrahydrofuran): A cyclic ether with a similar structure but without the phenyl substitution.

    2-Methylphenylacetic Acid: A precursor in the synthesis of 4-(2-Methylphenyl)oxolan-3-one.

    Phenylacetic Acid: Another related compound with a phenyl group attached to an acetic acid moiety.

Uniqueness

This compound is unique due to the presence of both the oxolane ring and the 2-methylphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that require these characteristics.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-(2-methylphenyl)oxolan-3-one

InChI

InChI=1S/C11H12O2/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12/h2-5,10H,6-7H2,1H3

InChI Key

DJTRHASVDJKWGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2COCC2=O

Origin of Product

United States

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